5-bromo-6-fluoro-2,3-dimethyl-2H-indazole
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Overview
Description
5-bromo-6-fluoro-2,3-dimethyl-2H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have been known to target a variety of enzymes and receptors, including phosphoinositide 3-kinase δ (pi3kδ), which plays a crucial role in the treatment of respiratory diseases .
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and/or modulate the activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to interact with various biochemical pathways, influencing cellular processes such as inflammation, cell proliferation, and apoptosis .
Result of Action
Indazole derivatives have been reported to exhibit a wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole. For instance, heat, flames, and sparks should be avoided as they can lead to hazardous combustion products .
Preparation Methods
The synthesis of 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a dimethyl-indazole precursor under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as using specific catalysts and solvents to facilitate the reactions .
Chemical Reactions Analysis
5-bromo-6-fluoro-2,3-dimethyl-2H-indazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Scientific Research Applications
5-bromo-6-fluoro-2,3-dimethyl-2H-indazole has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 5-bromo-6-fluoro-2,3-dimethyl-2H-indazole include other halogenated indazoles, such as 5-bromo-6-chloro-2,3-dimethyl-2H-indazole and 5-fluoro-6-iodo-2,3-dimethyl-2H-indazole . These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and biological activities . The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which may confer distinct properties and applications .
Properties
IUPAC Name |
5-bromo-6-fluoro-2,3-dimethylindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFN2/c1-5-6-3-7(10)8(11)4-9(6)12-13(5)2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMZJPTZUFZVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=CC2=NN1C)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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